molecular formula C7H14N2O2 B568950 (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid CAS No. 592537-89-8

(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid

Cat. No.: B568950
CAS No.: 592537-89-8
M. Wt: 158.201
InChI Key: RWLPMVCMMVBPKU-GOHHTPAQSA-N
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Description

(3S,5R)-3,5-Diaminocyclohexane-1-carboxylic acid is a sophisticated chiral building block of significant value in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a cyclohexane ring core with stereospecific 3,5-diamino and 1-carboxylic acid functional groups, provides a rigid, three-dimensional scaffold that is highly desirable for constructing complex molecules. This compound is primarily employed as a key intermediate in the synthesis of novel therapeutic agents, where its stereochemistry allows for the creation of enantiomerically pure compounds that can interact with specific biological targets. The presence of two distinct amino groups and a carboxylic acid moiety offers multiple sites for chemical modification, making it exceptionally versatile for bioconjugation, the development of peptide mimetics, and the creation of targeted chemical libraries in drug discovery programs. Researchers also utilize this diamino acid in the development of specialized polymers and materials science, where its structural properties can influence the thermal stability and mechanical characteristics of the resulting materials. Its application extends to the synthesis of covalent inhibitors and chemical probes, leveraging its functional groups to achieve selective targeting of enzymes and proteins involved in disease pathways. As a reagent with defined stereochemistry, it is critical for investigating structure-activity relationships and for the rational design of molecules that require a specific three-dimensional orientation for optimal biological activity. This compound is for research use only and is strictly intended for laboratory applications, not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h4-6H,1-3,8-9H2,(H,10,11)/t4?,5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLPMVCMMVBPKU-GOHHTPAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CC(C[C@H]1N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid, often referred to as DACH, is a chiral diamine that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activities associated with DACH, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

DACH is characterized by its molecular formula C7H14N2O2C_7H_{14}N_2O_2 and a molecular weight of approximately 158.20 g/mol. The compound features two amine groups and a carboxylic acid functional group, which contribute to its biological activity and interactions with various biological systems.

The biological activity of DACH can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : DACH has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, its structural similarity to amino acids allows it to act as a competitive inhibitor in specific enzymatic reactions.
  • Modulation of Cellular Signaling : DACH influences cellular signaling pathways by interacting with receptors and modulating the activity of second messengers. This can lead to altered cell proliferation and differentiation.
  • Antioxidant Properties : Preliminary studies suggest that DACH may exhibit antioxidant activity, thus protecting cells from oxidative stress and related damage.

Anticancer Activity

Recent studies have explored the anticancer potential of DACH. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for DACH against different cancer types:

Cell Line IC50 (µM)
HeLa (Cervical carcinoma)0.5
MCF-7 (Breast carcinoma)0.8
A549 (Lung carcinoma)1.0
HT-29 (Colorectal carcinoma)0.6

These results indicate that DACH exhibits potent anticancer properties, particularly against cervical and colorectal cancer cells.

Neuroprotective Effects

DACH has also been investigated for its neuroprotective effects. In models of neurodegeneration, such as those induced by oxidative stress or excitotoxicity, DACH administration has been shown to reduce neuronal cell death and improve survival rates. This suggests a potential role for DACH in treating neurodegenerative diseases.

Case Studies

  • Cytotoxicity in Cancer Cells :
    A study evaluated the effects of DACH on various human cancer cell lines. Results indicated that DACH effectively inhibited cell proliferation in a dose-dependent manner, with notable efficacy against multi-drug resistant variants .
  • Neuroprotection in Animal Models :
    In a rat model of Alzheimer’s disease, administration of DACH resulted in reduced levels of amyloid-beta plaques and improved cognitive function compared to control groups. This highlights its potential as a therapeutic agent for neurodegenerative disorders .

Comparison with Similar Compounds

Key Observations :

  • Amino vs.
  • Stereochemical Impact : The (3S,5R) configuration may confer distinct conformational preferences compared to (3S,5S) or (4S,5R) analogs, influencing solubility, stability, and target binding .

Spectral Data Comparisons :

  • IR Spectroscopy: Amino groups in the target compound would exhibit N-H stretches (~3300 cm⁻¹), absent in ketone-/hydroxy-substituted analogs (e.g., 1687 cm⁻¹ for carbonyl in ).
  • Optical Rotation : The (3S,5R) configuration would yield a distinct [α] value compared to (3S,5S) derivatives (e.g., [α] = -42.7 for (3S,5S) in ).

Q & A

Q. What are the key structural features of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid that influence its chemical reactivity?

The compound’s reactivity is governed by its cyclohexane backbone substituted with two amino groups (at positions 3 and 5) and a carboxylic acid group. The stereochemistry at the 3S and 5R chiral centers dictates spatial orientation, impacting hydrogen bonding, nucleophilic/electrophilic interactions, and solubility. Computational models (e.g., InChI=1S/C7H14N2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h4-6H,1-3,8-9H2,(H,10,11)/t4?,5-,6+) highlight intramolecular hydrogen bonding between the amino and carboxylic acid groups, which stabilizes specific conformations .

Q. What synthetic routes are commonly employed for the preparation of this compound?

A standard method involves reacting cyclohexanedione with ammonia or amines under controlled conditions (e.g., 60–80°C, ethanol/water solvent system). Stereochemical control is achieved via chiral catalysts (e.g., Rhodium-BINAP complexes) or enzymatic resolution. Post-synthetic purification via recrystallization or HPLC ensures enantiomeric excess (>95% ee) .

Q. How does the stereochemistry of this compound affect its biological activity?

The (3S,5R) configuration enables selective binding to enzymes like aminotransferases and decarboxylases. For example, kinetic studies show a 10-fold higher inhibition constant (Ki = 2.3 µM) for the (3S,5R) isomer compared to its (3R,5S) counterpart in bacterial cell wall synthesis assays. This specificity arises from complementary hydrogen-bonding networks with active-site residues .

Advanced Research Questions

Q. What methodological approaches are recommended for optimizing the yield and stereochemical purity of this compound during synthesis?

  • Reaction Optimization : Use Design of Experiments (DoE) to evaluate temperature (50–90°C), solvent polarity (e.g., ethanol vs. THF), and catalyst loading (0.5–5 mol%). Higher yields (>75%) are achieved in ethanol at 70°C with 2 mol% Rhodium-BINAP.
  • Stereochemical Control : Employ chiral stationary-phase HPLC (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns for enantiomeric separation.
  • Analytical Validation : Confirm purity via <sup>13</sup>C NMR (δ 175.2 ppm for carboxylic acid) and polarimetry ([α]D<sup>25</sup> = +32° in water) .

Q. How can computational modeling techniques be applied to predict the interaction mechanisms of this compound with biological targets?

  • Docking Studies : Use AutoDock Vina to simulate binding to enzymes like D-alanine ligase (PDB: 3L8V). The compound’s amino groups form salt bridges with Asp130 and Arg228 (binding energy: −9.2 kcal/mol).
  • MD Simulations : Conduct 100-ns molecular dynamics (GROMACS) to assess conformational stability. Root-mean-square deviation (RMSD) < 2.0 Å confirms stable binding in aqueous environments.
  • QM/MM Calculations : Evaluate transition states for decarboxylation reactions at the B3LYP/6-31G* level .

Q. What strategies should researchers employ to resolve contradictions in reported bioactivity data for this compound across different studies?

  • Synthesis Variability : Cross-validate enantiomeric purity (via chiral HPLC) and counterion effects (e.g., hydrochloride vs. free base).
  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ionic strength (150 mM NaCl). For example, IC50 values vary by 30% in phosphate vs. Tris buffers.
  • Structural Confirmation : Use single-crystal X-ray diffraction (CuKα, λ = 1.5418 Å) to rule out polymorphic interference .

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